
Gemcabene
Übersicht
Beschreibung
Gemcabene is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C).
This compound is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models this compound increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of this compound was only seen in patients with high (>200 mg/dl) levels of triglycerides.
Wirkmechanismus
Target of Action
Gemcabene primarily targets the low-density lipoprotein cholesterol (LDL-C) , triglycerides , and high-density lipoprotein cholesterol (HDL-C) . It also acts on C-reactive protein (CRP) , a marker of inflammation . The compound’s role is to lower LDL-C, decrease triglycerides, and raise HDL-C .
Mode of Action
This compound is a peroxisome proliferation-activated receptor (PPARα) agonist . Its mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It also inhibits the incorporation of 14C-acetate into hepatocytes, thereby stopping the mechanism of fatty acids and cholesterol synthesis .
Biochemical Pathways
This compound affects the lipid metabolism pathway . It downregulates acute-phase C-reactive protein via a C/EBP-δ-mediated transcriptional mechanism . This results in a decrease in CRP, which is a marker of inflammation and a predictor of cardiovascular risk .
Pharmacokinetics
This compound is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active . The majority of intracellular this compound is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
The molecular effects of this compound include the reduction of LDL-C, decrease in triglycerides, and increase in HDL-C . On a cellular level, this compound inhibits IL-6 plus IL-1β-induced CRP production in human hepatoma cells and TNF-α-stimulated primary human coronary artery endothelial cells . It also downregulates inflammatory, lipid-altering, and cell-signaling genes .
Action Environment
This compound is a novel, once-daily, oral therapy . It is designed for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . The efficacy, safety, and tolerability of this compound are being evaluated in clinical studies .
Biochemische Analyse
Biochemical Properties
Gemcabene has been found to interact with various biomolecules in the body. It is known to inhibit both cholesterol and fatty acid synthesis . This is achieved by the reduction of overall hepatic de novo triglyceride and cholesterol synthesis, and increased VLDL clearance via reduction of hepatic ApoC-III mRNA and plasma ApoC-III levels .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In human hepatoma cells, this compound inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM this compound concentration .
Molecular Mechanism
The molecular mechanism of action of this compound involves transcriptional down-regulation of CRP. This is achieved through the overlapping downstream C/EBP and NF-κB binding sites which are important for this compound-mediated CRP transcription . Gel shift assays identified the transcription factor that binds to the downstream CRP promoter as C/EBP-δ .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function. As a monotherapy and in combination with statins, this compound markedly reduced CRP in humans
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent effect. In the STAM™ murine model of NASH, this compound intervention showed improvement in joint swelling and attenuation of paw withdrawal latency .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway. It inhibits both cholesterol and fatty acid synthesis
Biologische Aktivität
Gemcabene is a novel therapeutic agent primarily investigated for its lipid-lowering effects and potential applications in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article reviews the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and relevant research findings.
This compound's mechanism of action is multifaceted, targeting various metabolic pathways involved in lipid metabolism and inflammation. Key aspects include:
- Reduction of De Novo Lipogenesis : this compound significantly decreases the synthesis of cholesterol and triglycerides in hepatocytes. In vitro studies demonstrated a dose-dependent reduction in these lipids at concentrations of 10 μM and 30 μM .
- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and acute-phase proteins. It lowers C-reactive protein (CRP) levels through an NF-κB-mediated pathway, impacting conditions associated with cardiovascular risk .
- PPAR Activity : Unlike traditional lipid-lowering agents, this compound has shown limited direct agonist activity on peroxisome proliferator-activated receptors (PPARs), suggesting its lipid-modulating effects may not be mediated through these receptors .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in lowering triglycerides and improving lipid profiles among patients with dyslipidemia.
Key Clinical Findings
- INDIGO-1 Study : In patients with severe hypertriglyceridemia (SHTG), this compound (600 mg) achieved a median triglyceride reduction of 47% compared to 27% in the placebo group. Notably, 67% of patients treated with this compound reached triglyceride levels below 500 mg/dL, a critical threshold for reducing pancreatitis risk .
- Phase 2 Trials : this compound as an add-on therapy to statins resulted in additional LDL-C reductions exceeding 20%, with notable decreases in inflammatory markers like CRP by over 40% . The results from various studies are summarized in Table 1.
Study | Population | Treatment | Primary Endpoint | Result |
---|---|---|---|---|
INDIGO-1 | SHTG patients | This compound 600 mg | Triglyceride reduction | -47% vs. -27% placebo |
Phase 2 Trial | Hypercholesterolemic patients | This compound + Statins | LDL-C reduction | >20% reduction |
Open-label Study | NASH patients | This compound | Liver fat reduction | Significant reductions observed |
Case Studies
Several case studies have highlighted this compound's potential in specific patient populations:
- NASH Patients : In an open-label study involving NASH patients, treatment with this compound led to significant reductions in liver fat fraction as measured by MRI-PDFF, alongside improvements in serum triglycerides .
- Mixed Dyslipidemia : Clinical trials have shown that this compound effectively reduced triglycerides and inflammatory markers in patients with mixed dyslipidemia, indicating its broad applicability across different dyslipidemic profiles .
Safety Profile
This compound has been generally well-tolerated across clinical trials, with adverse events reported as mild to moderate. No severe adverse events were noted during the INDIGO-1 study, reinforcing its safety profile when used either alone or as an adjunct to other therapies .
Wissenschaftliche Forschungsanwendungen
Dyslipidemia Management
Clinical Efficacy:
Gemcabene has been evaluated in multiple clinical trials for its ability to lower lipid levels, particularly low-density lipoprotein cholesterol (LDL-C) and triglycerides. A systematic review highlighted that this compound significantly reduced LDL-C by over 20% when used as an add-on therapy to statins in hypercholesterolemic patients .
Key Findings:
- In a Phase II study, this compound demonstrated dose-dependent reductions in LDL-C of 23.4% and 27.7% at doses of 300 mg and 900 mg, respectively, compared to a 6.2% reduction with placebo .
- The compound also significantly lowered C-reactive protein (CRP) levels, an important marker of inflammation associated with cardiovascular risk .
Study | Dose | LDL-C Reduction | CRP Reduction |
---|---|---|---|
Phase II Trial | 300 mg | -23.4% | -26.1% |
Phase II Trial | 900 mg | -27.7% | -53.9% |
Placebo | NA | -6.2% | -11.1% |
Anti-Inflammatory Properties
This compound has shown potential as an anti-inflammatory agent in various preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce markers such as CRP in conditions associated with chronic inflammation.
Case Studies:
- In animal models of osteoarthritis, this compound treatment resulted in reduced joint swelling and pain sensitivity .
- The compound's ability to lower IL-6 and IL-1β production was confirmed through in vitro studies using human cells, showcasing its mechanism of action at the molecular level .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies have expanded the application of this compound to liver diseases, particularly NAFLD and non-alcoholic steatohepatitis (NASH).
Clinical Trials:
- A Phase IIa trial is currently evaluating this compound's efficacy in pediatric patients with NAFLD, focusing on hepatic steatosis and inflammation .
- Preclinical models have demonstrated that this compound can significantly reduce liver inflammation and fibrosis markers, indicating its potential protective effects on liver health .
Cardiovascular Disease Risk Reduction
Given its lipid-lowering and anti-inflammatory properties, this compound may provide additional benefits for patients at risk of cardiovascular diseases.
Research Insights:
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Gemcabene in modulating lipid metabolism and inflammation, and how can these be experimentally validated?
- Methodological Answer : Use quantitative RT-PCR to measure mRNA expression levels of inflammation-related genes (e.g., TNF-α, MCP-1, NF-κB) in preclinical models like the STAM™ mouse. Validate findings with plasma biomarkers (e.g., CRP levels) and cross-reference with clinical data . Ensure primer design follows validated protocols (e.g., Table A and Table Ab in ’s supporting information).
Q. What experimental models are most appropriate for studying this compound’s hepatoprotective effects in non-alcoholic steatohepatitis (NASH)?
- Methodological Answer : The STAM™ mouse model, which mimics NASH progression via streptozotocin (STZ) induction, is suitable for evaluating histological outcomes (e.g., NAS score reduction). However, advanced fibrosis models should supplement studies to address limitations in hydroxyproline measurement sensitivity . Include body weight, liver weight, and biochemistry data (Table C and D in ) for comprehensive analysis.
Q. How can researchers ensure reproducibility of this compound’s effects on triglyceride (TG) and VLDL clearance in preclinical studies?
- Methodological Answer : Standardize dosing regimens (e.g., 300 mg/kg in mice) and use paired plasma lipid profiling (e.g., TG, ApoC-III levels). Replicate conditions from prior studies, such as treatment schedules (Table B in ), and validate results across multiple cohorts .
Q. What statistical approaches are recommended for analyzing gene expression data in this compound studies?
- Methodological Answer : Apply ANOVA or mixed-effects models to compare treatment groups, adjusting for multiple comparisons (e.g., Bonferroni correction). Use fold-change calculations for RT-PCR data (Table Ac in ) and ensure raw data are archived in appendices for transparency .
Q. How should researchers design studies to evaluate this compound’s pleiotropic effects without confounding insulin-sensitizing mechanisms?
- Methodological Answer : Select models with intact insulin pathways (unlike the STAM™ model) or combine this compound with insulin sensitizers in factorial designs. Measure insulin resistance biomarkers (e.g., HOMA-IR) to isolate mechanisms .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s dose-response relationships observed in preclinical fibrosis models?
- Methodological Answer : Conduct meta-analyses of dose-ranging studies (e.g., 30–300 mg/kg) and use nonlinear regression models to identify inflection points. Prioritize advanced fibrosis models (e.g., carbon tetrachloride-induced) over mild fibrosis models to improve hydroxyproline assay sensitivity .
Q. What strategies can resolve discrepancies between this compound’s gene expression data and clinical biomarker outcomes (e.g., CRP reduction)?
- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, GO) to link transcriptional changes to systemic effects. Validate with proteomic assays (e.g., ELISA for CRP) and use mediation analysis to quantify causal pathways .
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action in lipid-altering pathways?
- Methodological Answer : Integrate transcriptomic data (e.g., RNA-seq) with lipidomic profiling (LC-MS/MS) to map gene-metabolite networks. Apply machine learning (e.g., random forests) to identify predictive biomarkers of response .
Q. What experimental controls are critical for minimizing bias in this compound combination therapy studies?
- Methodological Answer : Include monotherapy arms and vehicle controls in factorial designs. Use blinded histopathological scoring (e.g., NAS assessment) and prespecified endpoints to reduce observer bias .
Q. How can researchers optimize PCR primer design for detecting subtle changes in inflammation-related genes in this compound-treated samples?
- Methodological Answer : Follow MIQE guidelines for primer validation, including melt curve analysis and efficiency testing (see Table Ab in ). Use housekeeping genes stable across treatment groups (e.g., GAPDH, ACTB) and normalize data via the ΔΔCt method .
Q. Data Presentation Guidelines
- Raw Data : Archive large datasets (e.g., RNA expression matrices) in supplementary files with clear metadata (e.g., sample IDs, normalization methods) .
- Tables/Figures : Label all columns/axes with units (e.g., “Fold Change ± SEM”) and provide statistical annotations (e.g., asterisks for p-values). Use Microsoft Excel or GraphPad Prism for reproducibility .
Eigenschaften
IUPAC Name |
6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBRCRVFFHJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171407 | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183293-82-5 | |
Record name | Gemcabene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcabene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcabene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCABENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.